1-(3,4-Difluorophenyl)pentan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-difluorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBWEEBWBMSEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Fluorinated Ketones and Aryl Ketones in Modern Synthesis
Fluorinated ketones and aryl ketones represent two classes of organic compounds with significant and distinct roles in contemporary chemical synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. sapub.org Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds, including ketones, highly sought after in pharmaceutical and materials science research. sapub.org The synthesis of fluorinated ketones can be achieved through various methods, including the direct fluorination of ketone precursors using electrophilic fluorinating reagents like Selectfluor®. sapub.orgorganic-chemistry.org
Aryl ketones, on the other hand, are fundamental structures in organic chemistry, serving as versatile precursors for a wide array of more complex molecules. nih.gov They are integral to the synthesis of numerous pharmaceuticals, natural products, and heterocyclic compounds. nih.govchemrxiv.org The reactivity of the carbonyl group in aryl ketones allows for a multitude of transformations, while the aromatic ring provides a scaffold for further functionalization. researchgate.net Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have expanded the toolkit for creating diverse aryl ketones. organic-chemistry.org The convergence of these two fields in the form of fluorinated aryl ketones, such as 1-(3,4-Difluorophenyl)pentan-1-one, offers chemists a powerful tool for molecular design.
Significance of 1 3,4 Difluorophenyl Pentan 1 One As a Ketone and Fluorinated Aromatic Building Block
1-(3,4-Difluorophenyl)pentan-1-one is a specific example of a fluorinated aryl ketone that serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a pentanoyl group attached to a 3,4-difluorophenyl ring, provides multiple points for chemical modification. The difluorophenyl group, in particular, is a common feature in various biologically active compounds.
The ketone functional group can undergo a variety of reactions, including reduction to an alcohol or conversion to an amine. For instance, the related compound, 1-(3,4-Difluorophenyl)pentan-1-amine, is a known entity in medicinal chemistry research. chemicalbook.com This suggests that this compound could be a direct precursor to such amines through reductive amination. The presence of the two fluorine atoms on the aromatic ring enhances the compound's metabolic stability and can influence its interactions with biological systems. This makes it an attractive building block for the development of new therapeutic agents.
Research Scope and Objectives for 1 3,4 Difluorophenyl Pentan 1 One Studies
Current and future research involving 1-(3,4-Difluorophenyl)pentan-1-one is likely to focus on several key areas. A primary objective is its utilization as a starting material for the synthesis of novel, biologically active molecules. This includes the exploration of its derivatives as potential therapeutic agents, drawing on the established importance of fluorinated aromatic compounds in drug discovery.
Another area of research is the development of more efficient and sustainable synthetic routes to this compound itself and its derivatives. This could involve the optimization of existing methods or the discovery of new catalytic systems that offer higher yields and better selectivity. Furthermore, detailed studies of the compound's reactivity will continue to be important, providing a deeper understanding of how the interplay between the ketone and the difluorinated ring influences its chemical behavior. This knowledge is crucial for designing new synthetic strategies and for predicting the properties of molecules derived from this versatile building block.
Synthetic Routes to this compound: A Detailed Examination
The synthesis of this compound, an aryl ketone featuring a difluorinated phenyl ring, is achievable through several established and emerging chemical transformations. The methodologies for its preparation primarily revolve around the formation of a key carbon-carbon bond between the aromatic ring and the acyl group. This article explores the principal synthetic pathways, the application of green chemistry principles to these syntheses, and the optimization of reaction conditions to maximize product yield.
Advanced Spectroscopic and Analytical Characterization of 1 3,4 Difluorophenyl Pentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(3,4-Difluorophenyl)pentan-1-one
NMR spectroscopy is the cornerstone for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 3,4-difluorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing fluorine atoms. The coupling between the aromatic protons and with the fluorine atoms would result in complex multiplets.
The aliphatic protons of the pentanoyl chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are expected to be the most deshielded of the alkyl chain, resonating at approximately 2.9-3.1 ppm as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear further upfield, around 1.6-1.8 ppm and 1.3-1.5 ppm, respectively, as multiplets. The terminal methyl group (δ-CH₃) is expected to resonate at the most upfield position, around 0.9-1.0 ppm, as a triplet.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 1H | Aromatic H |
| ~7.6-7.8 | m | 1H | Aromatic H |
| ~7.2-7.4 | m | 1H | Aromatic H |
| ~2.9-3.1 | t | 2H | α-CH₂ |
| ~1.6-1.8 | m | 2H | β-CH₂ |
| ~1.3-1.5 | m | 2H | γ-CH₂ |
| ~0.9-1.0 | t | 3H | δ-CH₃ |
Note: The predicted chemical shifts and multiplicities are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is the most deshielded, expected to appear around 200 ppm. pressbooks.pub The carbons of the aromatic ring will resonate in the range of 115-165 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. pressbooks.puboregonstate.edu The aliphatic carbons of the pentanoyl chain will appear in the upfield region, typically between 10 and 40 ppm. pressbooks.pub
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O |
| ~150-160 (dd) | C-F |
| ~135 (d) | Aromatic C-H |
| ~125 (d) | Aromatic C-H |
| ~118 (dd) | Aromatic C-H |
| ~115 (d) | Aromatic C-H |
| ~38 | α-CH₂ |
| ~26 | β-CH₂ |
| ~22 | γ-CH₂ |
| ~14 | δ-CH₃ |
Note: The predicted chemical shifts are based on established substituent effects and data from analogous structures. The 'd' and 'dd' notations indicate splitting due to carbon-fluorine coupling.
Fluorine-19 (¹⁹F) NMR Spectral Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts for fluorine atoms on a benzene (B151609) ring are typically observed between -100 and -150 ppm relative to a standard such as CFCl₃. wikipedia.orgcolorado.edu The signals will likely appear as doublets of doublets due to coupling with each other (ortho coupling) and with the adjacent aromatic protons (meta and para coupling).
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are instrumental in confirming the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For the pentanoyl chain, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and δ-CH₃ protons, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pentanoyl chain and the difluorophenyl ring. For instance, correlations would be expected between the α-CH₂ protons and the carbonyl carbon, as well as the aromatic carbons adjacent to the carbonyl group.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. libretexts.org The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Finally, the aliphatic C-H stretching vibrations of the pentanoyl chain would be observed in the 2850-3000 cm⁻¹ range. libretexts.org
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch |
| ~1680-1700 | Strong | C=O Stretch (Ketone) |
| ~1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| ~1100-1300 | Strong | C-F Stretch |
Note: These are predicted absorption ranges and the actual spectrum may show additional bands in the fingerprint region that are characteristic of the specific molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight.
The fragmentation of ketones is well-characterized and often involves α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. chemguide.co.uklibretexts.orglibretexts.org For this compound, two primary α-cleavage pathways are expected:
Loss of the butyl radical (•C₄H₉), resulting in a prominent peak corresponding to the [C₆H₃F₂CO]⁺ acylium ion.
Loss of the 3,4-difluorophenyl radical (•C₆H₃F₂), leading to a peak for the [C₅H₉O]⁺ ion.
Other significant fragments could arise from further fragmentation of these primary ions or through other rearrangement processes.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 198 | [C₁₁H₁₂F₂O]⁺ (Molecular Ion) |
| 141 | [C₇H₃F₂O]⁺ (Acylium ion) |
| 85 | [C₅H₉O]⁺ |
| 113 | [C₆H₃F₂]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The relative abundance of these fragments will depend on their stability.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula, C₁₁H₁₂F₂O. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov
In a typical HRMS analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce a protonated molecule [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of this ion is then measured with high precision.
Table 1: Theoretical vs. Experimental HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂F₂O |
| Theoretical Monoisotopic Mass | 198.0856 u |
| Expected [M+H]⁺ Ion | 199.0934 u |
| Experimentally Observed [M+H]⁺ Ion | Typically within a few ppm of the theoretical value |
| Mass Accuracy | < 5 ppm |
Note: The experimentally observed value can vary slightly depending on the specific instrument and calibration.
Interpretation of Fragmentation Patterns
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. youtube.com When the ionized molecule is subjected to higher energy, it breaks apart into smaller, characteristic fragment ions. The interpretation of these fragments helps in elucidating the molecular structure.
For this compound, the fragmentation is expected to occur primarily at the weaker bonds, particularly the alpha-cleavage at the carbonyl group. miamioh.edu The stability of the resulting fragments, such as acylium ions and carbocations, dictates the major peaks observed in the mass spectrum. libretexts.orglibretexts.orgchemguide.co.uk
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment Structure | Description |
| 198 | [C₁₁H₁₂F₂O]⁺ | Molecular Ion (M⁺) |
| 141 | [C₇H₄F₂O]⁺ | Acylium ion formed by cleavage of the butyl group |
| 127 | [C₆H₃F₂]⁺ | Loss of CO from the acylium ion |
| 57 | [C₄H₉]⁺ | Butyl carbocation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. cutm.ac.in For organic compounds like this compound, the absorption of UV light promotes electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. libretexts.orgyoutube.com
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, arising from the aromatic ring and the carbonyl group, are typically more intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is less intense and appears at a longer wavelength. cutm.ac.in The presence of the difluorophenyl group, a chromophore, influences the position and intensity of these absorption bands. cutm.ac.in
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |
| π → π | ~200-280 | High |
| n → π | ~280-320 | Low |
The exact λmax and ε values are dependent on the solvent used for the analysis.
X-ray Crystallography of this compound and its Solid Derivatives (if applicable)
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. yorku.ca
Table 4: Parameters Determined by X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Chromatographic Purity Assessment and Quantification of this compound
Chromatographic techniques are essential for assessing the purity of a compound and for quantifying its concentration in a mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for this purpose.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. scirp.org For the analysis of this compound, a GC method would involve optimizing several parameters to achieve good separation and peak shape.
Method development typically includes selecting the appropriate capillary column (e.g., a non-polar or mid-polar stationary phase), optimizing the oven temperature program, and setting the injector and detector temperatures. bibliotekanauki.plresearchgate.net A flame ionization detector (FID) is commonly used for the quantification of organic compounds. researchgate.net
Table 5: Typical Parameters for GC Method Development
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Injector Temperature | 250-280 °C |
| Detector (FID) Temperature | 280-300 °C |
| Oven Temperature Program | A gradient program, for example, starting at a lower temperature and ramping to a higher temperature to ensure separation of impurities. |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split or splitless |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. basicmedicalkey.com For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable method.
Method development involves selecting an appropriate stationary phase (typically a C18 column), optimizing the mobile phase composition (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and setting the flow rate and detection wavelength. scienggj.orgnih.gov A UV detector is commonly used, with the wavelength set to the λmax of the compound to ensure maximum sensitivity. basicmedicalkey.com
Table 6: Typical Parameters for HPLC Method Development
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (or Methanol and Water) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | UV detector set at the λmax of the compound |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Computational and Theoretical Investigations of 1 3,4 Difluorophenyl Pentan 1 One
Quantum Chemical Calculations of Electronic Structure for 1-(3,4-Difluorophenyl)pentan-1-one
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For this compound, these calculations can elucidate how the electron density is distributed across the molecule and how this distribution influences its stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgnist.gov
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic ketones, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is often the π* anti-bonding orbital of the carbonyl group. The presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and stability. emerginginvestigators.org
In a study on a fluorinated allopurinol (B61711) derivative, it was found that fluorination increased the HOMO-LUMO gap, leading to a less reactive and more chemically stable compound. emerginginvestigators.org Similar effects could be anticipated for this compound. The energy of the HOMO-LUMO gap can also provide insights into the wavelengths of light a compound can absorb, which is useful in UV-Vis spectroscopy. schrodinger.com
Table 1: Illustrative HOMO-LUMO Data for a Structurally Similar Compound (2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] imperial.ac.uknih.govphenanthroline)
| Parameter | Energy (eV) |
| HOMO | -6.12 |
| LUMO | -2.25 |
| HOMO-LUMO Gap (ΔE) | 3.87 |
This data is derived from a study on a different, but structurally relevant, difluorophenyl-containing compound and serves as an example of typical values obtained from DFT calculations. nih.gov
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the pentyl chain and the aromatic ring would exhibit positive potential. nih.govresearchgate.net
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. faccts.descm.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. joaquinbarroso.com There are three main types of Fukui functions:
f+ : for nucleophilic attack (electron acceptance)
f- : for electrophilic attack (electron donation)
f0 : for radical attack
By calculating these functions, one can predict which atoms in this compound are most likely to participate in different types of reactions. For instance, a high f+ value on a particular carbon atom would suggest it is a good site for a nucleophile to attack. faccts.dejoaquinbarroso.com The condensed Fukui function simplifies this by providing these reactivity indices on a per-atom basis. scm.com
Local ionization energy, another reactivity descriptor, can be mapped onto the molecular surface to identify sites from which it is easiest to remove an electron. Regions with low local ionization energy are more susceptible to electrophilic attack.
Conformational Analysis and Energy Minima of this compound
The pentyl chain of this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms, known as energy minima. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step.
For butyrophenones, which are structurally similar, conformational flexibility is a key feature influencing their biological activity. nih.govwikipedia.org For this compound, a significant aspect of its conformational analysis would be the orientation of the pentyl chain relative to the difluorophenyl ring. The most stable conformer would likely have the carbonyl group in conjugation with the aromatic ring, while the pentyl chain adopts a staggered conformation to minimize steric hindrance. Computational methods can predict the relative energies of different conformers and the energy barriers between them.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. acs.org This allows for a detailed understanding of the reaction mechanism, including the energies of intermediates and the activation energy of the rate-determining step. nih.gov
For a ketone like this compound, several types of reactions could be modeled, such as:
Nucleophilic addition to the carbonyl group : This is a characteristic reaction of ketones. Computational models can explore the addition of various nucleophiles and determine the stereoselectivity of the reaction. rsc.org
Reduction of the carbonyl group : The mechanism of reduction to the corresponding alcohol using reagents like sodium borohydride (B1222165) can be investigated.
Hydrolysis : The mechanism of ketal hydrolysis to form a ketone can be computationally modeled. imperial.ac.uk
Radical reactions : The feasibility and regioselectivity of radical acylation reactions could also be explored using DFT calculations. acs.org
These models provide valuable insights into the reactivity of the molecule and can help in designing synthetic routes. rsc.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. d-nb.infonih.gov
NMR Spectroscopy : It is possible to calculate the nuclear magnetic shielding tensors for each atom in this compound. nih.gov These values can then be converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. modgraph.co.uk The accuracy of these predictions has become quite high, making them a valuable tool in structural elucidation. d-nb.info
Infrared (IR) Spectroscopy : By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. This would show characteristic peaks for the C=O stretch of the ketone, the C-F stretches, and the various vibrations of the aromatic ring and the alkyl chain.
UV-Vis Spectroscopy : The energies of electronic transitions, such as the n→π* and π→π* transitions of the carbonyl and aromatic systems, can be calculated to predict the absorption maxima in the UV-Vis spectrum. The HOMO-LUMO gap is often related to the lowest energy absorption. schrodinger.com
Role of 1 3,4 Difluorophenyl Pentan 1 One As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Fluorinated Alcohols and Amines
The carbonyl group is the most reactive site in 1-(3,4-difluorophenyl)pentan-1-one, making it a straightforward precursor for the synthesis of corresponding fluorinated alcohols and amines. These transformations are fundamental in organic synthesis, yielding products with significant potential in pharmaceutical applications.
The reduction of the ketone functionality leads to the formation of chiral or achiral fluorinated secondary alcohols. Biocatalytic reduction of similar ketones, such as 1-(3,4-difluorophenyl)-3-nitropropan-1-one, has been shown to produce chiral alcohols with high enantioselectivity. rsc.orgresearchgate.net For instance, microorganisms like Candida parapsilosis can convert the ketone to the corresponding (S)-alcohol with high conversion and enantiomeric excess. rsc.orgresearchgate.net Standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are also effective for this transformation. The resulting alcohol, 1-(3,4-difluorophenyl)pentan-1-ol, retains the fluorinated phenyl group and introduces a new stereocenter, which is often crucial for biological activity.
Furthermore, this compound is a key starting material for producing fluorinated amines via reductive amination. libretexts.org This one-pot reaction typically involves the initial formation of an imine or enamine by reacting the ketone with an amine (such as ammonia (B1221849) or a primary amine), followed by in-situ reduction. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com This method provides a direct route to primary and secondary amines, such as 1-(3,4-difluorophenyl)pentan-1-amine, which are important pharmacophores. Additionally, related structures like 4-Amino-1-(3,4-difluorophenyl)pentan-3-ol have been identified, which would result from the reduction of the corresponding aminoketone, 4-Amino-1-(3,4-difluorophenyl)pentan-1-one. nih.govnih.gov
Building Block for the Construction of Diverse Heterocyclic Compounds
The structural features of this compound make it an excellent starting point for the synthesis of a wide array of heterocyclic compounds. A common and effective strategy involves its use in the Claisen-Schmidt condensation to form α,β-unsaturated ketone intermediates, often referred to as chalcones or chalcone (B49325) analogues. wikipedia.orgpraxilabs.com
In this base-catalyzed reaction, the enolate of this compound (formed by deprotonation of the α-carbon) acts as a nucleophile, attacking an aromatic aldehyde that lacks α-hydrogens. byjus.comnumberanalytics.com The resulting aldol (B89426) addition product readily dehydrates to yield a stable, conjugated chalcone analogue. This intermediate is a highly versatile precursor for various heterocycles because its two electrophilic centers (the carbonyl carbon and the β-carbon) can react with dinucleophilic reagents. ias.ac.in
For example, reaction of these chalcone analogues with:
Hydrazine or its derivatives yields pyrazolines or pyrazoles. ias.ac.in
Hydroxylamine leads to the formation of isoxazolines or isoxazoles. ias.ac.in
Urea or Thiourea provides access to pyrimidine-based heterocycles such as dihydropyrimidinones (or thiones), which are part of the Biginelli reaction family of compounds. ias.ac.in
o-Aminothiophenol can be used to synthesize 1,5-benzothiazepines. core.ac.uk
This two-step approach, beginning with the Claisen-Schmidt condensation of this compound, opens a pathway to a rich diversity of fluorinated heterocyclic scaffolds that are of significant interest in drug discovery. nih.gov
Applications in Carbon-Carbon Bond Forming Reactions to Elaborate Complex Molecular Architectures
The ability to form new carbon-carbon bonds is central to the construction of complex organic molecules. This compound offers several handles for such elaborations, allowing for the extension and diversification of its carbon skeleton.
As mentioned previously, the Claisen-Schmidt condensation is a powerful C-C bond-forming reaction that extends the alkyl chain and introduces an aryl group from an aldehyde, resulting in an α,β-unsaturated system. wikipedia.orgpraxilabs.com This reaction is fundamental to building more complex architectures from the relatively simple pentanone starting material.
Another significant application involves the α-alkylation of the ketone. The α-hydrogens of this compound are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form an enolate. youtube.com This enolate is a potent carbon nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. youtube.com This process attaches a new alkyl group to the α-carbon, directly adjacent to the carbonyl group. This method allows for the controlled and regioselective introduction of alkyl chains, which is a key step in synthesizing more elaborate structures. Palladium-catalyzed α-arylation reactions of ketones provide another route to form C-C bonds at the alpha position, connecting an aryl group instead of an alkyl group. nih.gov
The versatility of the ketone also extends to its potential use in other C-C bond-forming reactions common to carbonyl compounds, such as the aldol reaction, providing further avenues for molecular elaboration. nih.gov
Utilization in the Preparation of Advanced Organic Materials Precursors
The unique electronic properties conferred by the difluorophenyl group make this compound and related structures attractive precursors for advanced organic materials. Fluorinated compounds are widely used in the development of liquid crystals, polymers, and other functional materials due to their thermal stability, chemical resistance, and specific electronic characteristics.
A significant area of application is in the synthesis of fluorinated liquid crystals (LCs) . nih.gov Research has shown that fluorinated ketones can be converted into olefin intermediates, which are then subjected to reactions like difluorocarbene addition to create selectively fluorinated cyclopropane (B1198618) motifs. beilstein-journals.orgbeilstein-journals.org These fluorinated terminal groups are crucial for tuning the dielectric anisotropy of the liquid crystal molecules, a key property for their use in modern display technologies. nih.govbeilstein-journals.org The C-F bonds introduce strong dipoles that influence the alignment of the molecules in an electric field. beilstein-journals.org
In the field of polymer chemistry , fluorinated aromatic ketones are used as monomers for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). For instance, fluorinated benzophenone (B1666685) derivatives can undergo nucleophilic aromatic substitution reactions to form the ether linkages that constitute the polymer backbone. wright.edu Polymers containing ketone functionalities are also valuable as reactive scaffolds that can be chemically modified after polymerization to introduce a variety of functional side chains, creating tailored materials for specific applications. researchgate.net The resulting fluoropolymers often exhibit enhanced thermal stability and solvent resistance. rsc.org
Future Research Directions and Unaddressed Areas in the Study of 1 3,4 Difluorophenyl Pentan 1 One
Exploration of Novel and Sustainable Synthetic Pathways
The primary route for the synthesis of aryl ketones like 1-(3,4-Difluorophenyl)pentan-1-one is the Friedel-Crafts acylation. researchgate.netnih.govacs.orginnoget.comrsc.orgorganic-chemistry.org This classic method involves the reaction of an aromatic compound, in this case, 1,2-difluorobenzene, with an acylating agent such as valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst. researchgate.netnih.govacs.orginnoget.comrsc.orgorganic-chemistry.org
Future research should focus on developing more sustainable and efficient synthetic protocols. Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids like aluminum chloride, which can generate significant waste. organic-chemistry.org Investigation into reusable solid acid catalysts or milder reaction conditions could offer greener alternatives. innoget.comchemistryviews.orgyoutube.com For instance, the use of photocatalysis with cerium chloride in water has been shown to be a green method for producing aromatic ketones. chemistryviews.org Another avenue for exploration is the development of solvent-free mechanochemical methods, which have been successfully applied to other Friedel-Crafts reactions and could reduce the environmental impact. nih.govnih.gov
Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely unexplored. The presence of the ketone carbonyl group and the electron-withdrawing fluorine atoms on the aromatic ring suggests a rich and complex reactivity profile.
Future studies should aim to elucidate the compound's behavior in various chemical transformations. This includes its reactions with nucleophiles, where the fluorine atoms could influence the regioselectivity of attack on the aromatic ring. The carbonyl group itself is a site for a plethora of reactions, including reductions, additions, and condensations. A study on the bioreduction of the related compound 1-(3,4-difluorophenyl)-3-nitropropan-1-one suggests that biocatalytic methods could be employed for the stereoselective reduction of the keto group in this compound. rsc.orgresearchgate.net
Furthermore, the potential for catalytic functionalization of the C-H bonds in the pentyl chain or on the aromatic ring is a promising area of research. Ketones have been used as directing groups in photocatalytic C-H fluorination, which could be a potential transformation for this molecule. rsc.org The synergistic use of photoredox catalysis and organocatalysis has also been shown to enable the direct β-functionalization of cyclic ketones, a strategy that could potentially be adapted. nih.gov
Application of Emerging Analytical and Spectroscopic Techniques
A thorough characterization of this compound using modern analytical techniques is essential for understanding its properties. While standard techniques like NMR and mass spectrometry would be employed, advanced methods could provide deeper insights.
Future research should leverage advanced NMR techniques for unambiguous structure elucidation. jeol.comjeolusa.comnih.govdiva-portal.org Given the presence of fluorine, ¹⁹F NMR spectroscopy will be a crucial tool. jeol.comjeolusa.comyoutube.com The large chemical shift range and the presence of ¹⁹F-¹H and ¹⁹F-¹³C couplings can make spectra complex, but also highly informative. jeol.comjeolusa.com Two-dimensional NMR techniques and the use of specialized probes can aid in deciphering these complex spectra. jeol.com
Tandem mass spectrometry (MS/MS) would be invaluable for studying the fragmentation patterns of the protonated molecule, providing structural information and insights into its gas-phase chemistry. nih.govresearchgate.netwikipedia.orgacs.orgacs.org The fragmentation of α,β-unsaturated aromatic ketones has been shown to be influenced by substituents, and similar studies on this compound could reveal the impact of the difluoro substitution. nih.govacs.org
Integration with Advanced Computational Methodologies for Deeper Understanding
Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.
Future research should employ Density Functional Theory (DFT) and other computational methods to predict and rationalize the compound's properties. digitellinc.comresearchgate.netnih.govresearchgate.net DFT calculations can be used to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.netnih.gov The correlation between calculated ¹³C NMR chemical shifts and reactivity in nucleophilic aromatic substitution has been explored for other fluorinated compounds and could be investigated for this molecule. umich.edu
Furthermore, computational studies can be used to explore reaction mechanisms and predict the feasibility of novel transformations. researchgate.net For instance, DFT can help in understanding the electronic properties of the difluorophenyl group and its influence on the reactivity of the ketone. nih.govresearchgate.net In silico design of catalysts for specific transformations of this compound is another exciting prospect that could accelerate the discovery of new reactions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Difluorophenyl)pentan-1-one, and how can side products be minimized?
The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride (e.g., pentanoyl chloride) reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Reagent Preparation : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
- Catalyst Activation : Pre-complex AlCl₃ with the acyl chloride to enhance electrophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts like diacylated derivatives .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR : ¹H NMR (CDCl₃) shows signals for the aromatic protons (δ 7.2–7.8 ppm, doublets due to fluorine coupling) and the pentanone chain (δ 1.5–2.9 ppm). ¹⁹F NMR confirms fluorine substitution patterns.
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 216 [M+H]⁺).
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to light and moisture. Store at -20°C in airtight, amber vials under inert gas (e.g., N₂). Regular stability checks via TLC or HPLC are recommended to detect degradation (e.g., ketone reduction to secondary alcohols) .
Advanced Research Questions
Q. How does this compound compare structurally and pharmacologically to regulated cathinone analogs?
Structural analogs like N-Ethylnorpentylone (e.g., 1-(3,4-methylenedioxyphenyl)-2-ethylaminopentan-1-one) share a ketone backbone but differ in substituents. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to monoamine transporters, while in vitro assays (e.g., HEK-293 cells expressing DAT/SERT) quantify uptake inhibition. Regulatory status varies: analogs with methylenedioxy or aminoalkyl groups are often controlled .
Q. What strategies are effective for studying the metabolic fate of this compound in biological systems?
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH to identify phase I metabolites (e.g., ketone reduction to 1-(3,4-Difluorophenyl)pentanol).
- LC-HRMS : Use high-resolution mass spectrometry to detect hydroxylated or defluorinated metabolites.
- Comparative Analysis : Cross-reference with known metabolic pathways of fluorinated propiophenones .
Q. How can computational modeling predict the environmental persistence of this compound?
Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Key parameters include logP (predicted ~3.2) and fluorine substitution, which may hinder microbial degradation. Experimental validation via OECD 301B Ready Biodegradability testing is recommended .
Q. What role do fluorine atoms play in the compound’s electronic and steric properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Electron Withdrawal : Fluorines reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Conformational Effects : Steric hindrance from 3,4-difluoro substitution biases the pentanone chain into specific orientations, impacting crystallinity (validated via X-ray diffraction, as seen in related difluorophenyl ketones) .
Methodological Notes
- Contradictions : While Friedel-Crafts acylation is widely used, alternative methods (e.g., Grignard reactions with fluorinated aryl halides) may require optimization to avoid defluorination .
- Data Gaps : Limited peer-reviewed studies on the compound’s biological activity necessitate collaborative validation with academic or regulatory labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
